molecular formula C8H3F3N2O2 B12518960 5-Cyano-2-(trifluoromethyl)nicotinic acid CAS No. 1211537-37-9

5-Cyano-2-(trifluoromethyl)nicotinic acid

Cat. No.: B12518960
CAS No.: 1211537-37-9
M. Wt: 216.12 g/mol
InChI Key: AGIHKLSDPMERCV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of an intermediate, which is then cyclized and hydrolyzed to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are inexpensive and easily obtainable, and the reaction conditions are designed to be simple and efficient. The intermediate products are easily separated and purified at each step, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-Cyano-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism by which 5-Cyano-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its unique chemical properties, influencing its reactivity and interactions with other molecules. These interactions can affect various biological processes, making the compound of interest for further study .

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Compared to these similar compounds, 5-Cyano-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a cyano group and a trifluoromethyl group on the pyridine ring.

Properties

CAS No.

1211537-37-9

Molecular Formula

C8H3F3N2O2

Molecular Weight

216.12 g/mol

IUPAC Name

5-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)1-4(2-12)3-13-6/h1,3H,(H,14,15)

InChI Key

AGIHKLSDPMERCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)C#N

Origin of Product

United States

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